

An In-depth Technical Guide on the Foundational Science of Ceralasertib (AZD6738)

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceralasertib (AZD6738) is a potent, selective, and orally bioavailable small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity in response to replication stress, a common feature of cancer cells.[4][5][6] Ceralasertib functions as an ATP-competitive inhibitor, effectively blocking ATR's catalytic activity.[1] This inhibition disrupts the cellular response to DNA damage, leading to cell cycle dysregulation and apoptosis in tumor cells.[4] The therapeutic strategy for ceralasertib is based on the concept of synthetic lethality, particularly in tumors with existing DDR defects, such as those with mutations in the ATM gene.[7] Furthermore, ceralasertib has shown synergistic effects when combined with DNA-damaging agents like chemotherapy and radiation.[1][8]

Mechanism of Action

Ceralasertib targets the ATR kinase, a key component of the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[4][6] ATR is activated in response to a wide range of DNA lesions and replication stress, particularly the presence of single-stranded DNA (ssDNA).[4][5] Upon activation, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1).[9][10] This phosphorylation initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[9][11] By inhibiting ATR, ceralasertib prevents the phosphorylation of Chk1, thereby abrogating the S and G2/M cell cycle checkpoints.[4][10] This

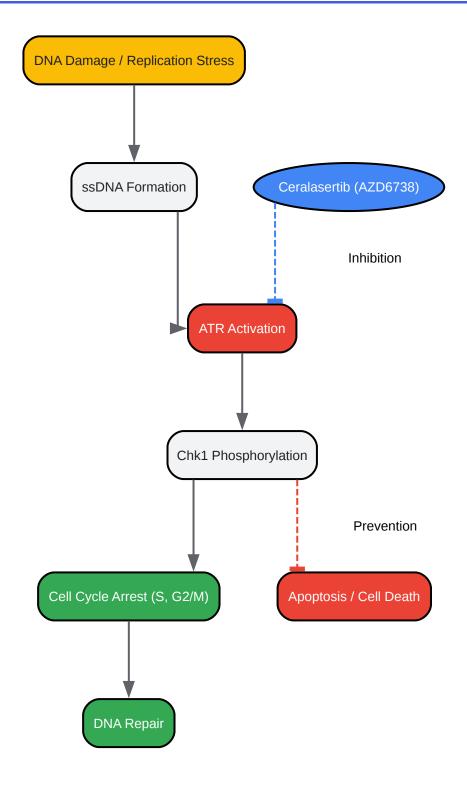


forces cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and cell death.[9] This is particularly effective in cancer cells that often have a defective G1 checkpoint and are therefore heavily reliant on the ATR-Chk1 pathway for survival.[4]

Signaling Pathway

The ATR signaling pathway is a central component of the DNA Damage Response. The following diagram illustrates the key steps in this pathway and the point of intervention by ceralasertib.





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ATR Signaling Pathway and Ceralasertib's Point of Intervention.

Quantitative Data

The following tables summarize key quantitative data for ceralasertib from various studies.



Table 1: In Vitro Activity of Ceralasertib

Parameter	Value	Cell Line/Context	Reference
Enzyme IC50	0.001 μΜ	Purified ATR enzyme	[1]
Cellular pChk1 IC50	0.074 μΜ	Inhibition of Chk1 Ser345 phosphorylation	[1]
Proliferation IC50	< 1 µM	In 73 out of 197 solid and hematological cell lines	[1]
Selectivity	> 5 μM	Against DNA-PK, ATM, mTOR, and AKT	[1]

Table 2: Clinical Efficacy of Ceralasertib (Combination Therapies)

Combinatio n	Tumor Type	Response Rate (ORR)	Disease Control Rate (DCR)	Median PFS	Reference
+ Paclitaxel	Melanoma	33.3%	60.6%	3.6 months	[12]
+ Durvalumab	Advanced Gastric Cancer	22.6%	58.1%	3.0 months	[13][14]
+ Durvalumab	NSCLC (KRAS- mutant)	13.1% (estimated)	39.7% (durable clinical benefit)	5.9 months	[15]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.



1. Western Blotting for Phospho-Chk1

This assay is used to confirm the on-target effect of ceralasertib by measuring the phosphorylation of Chk1, a direct downstream target of ATR.[4]

- Cell Culture and Treatment: Cells are seeded and allowed to adhere. They are then pretreated with various concentrations of ceralasertib for a specified time (e.g., 1 hour) before inducing DNA damage to activate the ATR pathway.[4]
- Lysis and Protein Quantification: Cells are lysed in ice-cold lysis buffer, and protein concentration is determined.[4]
- SDS-PAGE and Transfer: Protein samples are denatured, separated by SDS-PAGE, and transferred to a membrane.[4]
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies
 against phospho-Chk1 (e.g., Ser345) and total Chk1 overnight at 4°C.[4][10] After washing,
 the membrane is incubated with an HRP-conjugated secondary antibody.[4]
- Detection: The signal is detected using an appropriate chemiluminescence substrate.
- 2. Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of ceralasertib on cell proliferation and viability.[4]

- Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
- Treatment: Cells are treated with a range of concentrations of ceralasertib.[4]
- Incubation: Plates are incubated for a specified period (e.g., 72 hours).[4]
- MTT Addition: MTT solution is added to each well, and the plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[4]
- Solubilization and Measurement: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals. The absorbance is then read on a microplate reader.[4]



3. In Vivo Xenograft Studies

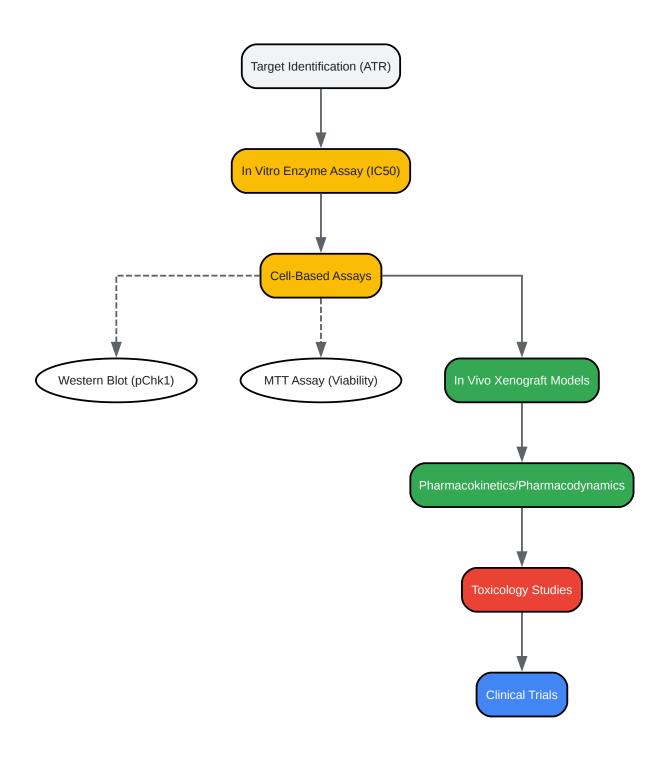
These studies evaluate the anti-tumor activity of ceralasertib in a living organism.

- Animal Models: Immunocompromised mice (e.g., NOD scid gamma) are used.[16]
- Tumor Implantation: Human cancer cells are implanted subcutaneously.[16][17]
- Treatment: Once tumors reach a certain size, animals are randomized into treatment groups.
 Ceralasertib is typically administered orally.[16]
- Monitoring: Tumor volume and body weight are measured regularly.[16][17]
- Endpoint: The study concludes when tumors reach a predetermined size or at a specified time point.[16]

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for evaluating an ATR inhibitor like ceralasertib.





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Preclinical Evaluation Workflow for an ATR Inhibitor.

Conclusion



Ceralasertib (AZD6738) is a promising targeted therapy that exploits the reliance of many cancers on the ATR-mediated DNA damage response. Its potent and selective inhibition of ATR leads to synthetic lethality in tumors with specific DDR deficiencies and enhances the efficacy of conventional cancer treatments. The comprehensive preclinical and ongoing clinical data underscore the potential of ceralasertib as a valuable addition to the oncology armamentarium. Further research is focused on identifying predictive biomarkers to optimize patient selection and exploring novel combination strategies to overcome resistance.

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